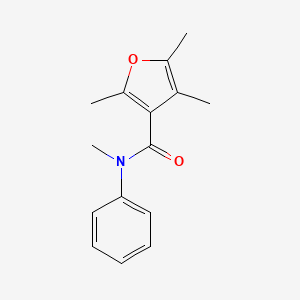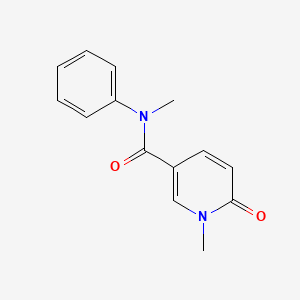
2-Amino-1-(4-hydroxypiperidin-1-yl)-3-phenylpropan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Amino-1-(4-hydroxypiperidin-1-yl)-3-phenylpropan-1-one, also known as AHPP, is a synthetic compound that belongs to the class of phenethylamines. It has been studied for its potential applications in scientific research, particularly in the field of neuroscience.
Mechanism of Action
2-Amino-1-(4-hydroxypiperidin-1-yl)-3-phenylpropan-1-one is believed to act as a dopamine and serotonin reuptake inhibitor. It may also act as a partial agonist at serotonin receptors. The exact mechanism of action of 2-Amino-1-(4-hydroxypiperidin-1-yl)-3-phenylpropan-1-one is not fully understood and further research is needed to elucidate its effects on the brain.
Biochemical and Physiological Effects:
2-Amino-1-(4-hydroxypiperidin-1-yl)-3-phenylpropan-1-one has been shown to increase levels of dopamine and serotonin in the brain. It may also increase levels of norepinephrine and acetylcholine. 2-Amino-1-(4-hydroxypiperidin-1-yl)-3-phenylpropan-1-one has been shown to have neuroprotective effects and may increase neuronal survival in the brain.
Advantages and Limitations for Lab Experiments
2-Amino-1-(4-hydroxypiperidin-1-yl)-3-phenylpropan-1-one has several advantages for use in lab experiments. It is a synthetic compound that can be easily synthesized and purified. It has been shown to have neuroprotective properties and may be useful in the treatment of neurodegenerative diseases. However, there are also limitations to its use in lab experiments. The exact mechanism of action of 2-Amino-1-(4-hydroxypiperidin-1-yl)-3-phenylpropan-1-one is not fully understood and further research is needed to elucidate its effects on the brain. Additionally, the potential side effects of 2-Amino-1-(4-hydroxypiperidin-1-yl)-3-phenylpropan-1-one are not well understood and further research is needed to determine its safety for use in humans.
Future Directions
There are several future directions for research on 2-Amino-1-(4-hydroxypiperidin-1-yl)-3-phenylpropan-1-one. Further studies are needed to fully understand its mechanism of action and its effects on the brain. Additionally, studies are needed to determine the safety and potential side effects of 2-Amino-1-(4-hydroxypiperidin-1-yl)-3-phenylpropan-1-one for use in humans. 2-Amino-1-(4-hydroxypiperidin-1-yl)-3-phenylpropan-1-one may also have potential applications in the treatment of depression and anxiety disorders, and further research is needed to explore these potential uses. Finally, 2-Amino-1-(4-hydroxypiperidin-1-yl)-3-phenylpropan-1-one may have potential applications in the development of new drugs for the treatment of neurodegenerative diseases, and further research is needed to explore these potential uses.
Synthesis Methods
2-Amino-1-(4-hydroxypiperidin-1-yl)-3-phenylpropan-1-one can be synthesized through a multi-step process that involves the reaction of various chemical compounds. The synthesis method typically involves the use of reagents such as phenylacetone, hydroxylamine hydrochloride, and sodium cyanoborohydride. The final product is obtained through purification and isolation techniques.
Scientific Research Applications
2-Amino-1-(4-hydroxypiperidin-1-yl)-3-phenylpropan-1-one has been studied for its potential applications in scientific research, particularly in the field of neuroscience. It has been shown to have neuroprotective properties and may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Additionally, 2-Amino-1-(4-hydroxypiperidin-1-yl)-3-phenylpropan-1-one has been studied for its potential use in the treatment of depression and anxiety disorders.
properties
IUPAC Name |
2-amino-1-(4-hydroxypiperidin-1-yl)-3-phenylpropan-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O2/c15-13(10-11-4-2-1-3-5-11)14(18)16-8-6-12(17)7-9-16/h1-5,12-13,17H,6-10,15H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBCPTRDOCMZPGG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1O)C(=O)C(CC2=CC=CC=C2)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-1-(4-hydroxypiperidin-1-yl)-3-phenylpropan-1-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[4-[4-(Dimethylamino)phenyl]phenyl]-2-hydroxyacetic acid](/img/structure/B7479734.png)

![6-chloro-N-[5-chloro-2-(4-methylpiperazin-1-yl)phenyl]pyridine-3-carboxamide](/img/structure/B7479744.png)

![[2-Oxo-2-(2-oxopyrrolidin-1-yl)ethyl] 1,3-benzothiazole-6-carboxylate](/img/structure/B7479759.png)
![N,N-dimethyl-4-oxopyrido[1,2-a]pyrimidine-3-carboxamide](/img/structure/B7479761.png)

![2-[(3aS,7aR)-1,3-dioxo-3a,4,7,7a-tetrahydroisoindol-2-yl]-N-(1,3-benzothiazol-2-yl)acetamide](/img/structure/B7479776.png)
![Propyl 4-{[3-(4-methoxyphenyl)propanoyl]amino}benzoate](/img/structure/B7479785.png)



